molecular formula C9H14N2O2 B1269468 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 890593-69-8

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1269468
M. Wt: 182.22 g/mol
InChI Key: QYIVFNLMLRHHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid and related compounds has been a subject of regiospecific syntheses, which require precise conditions and often rely on single-crystal X-ray analysis for unambiguous structure determination. Techniques have evolved to facilitate the synthesis of pyrazole derivatives with extensive use of hydrogen bonding, showing the complexity and specificity of synthesizing such molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The structural analysis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives has highlighted the importance of spectroscopic techniques and single-crystal X-ray analysis. These methods are pivotal in identifying regioisomers and understanding the molecular arrangement, including hydrogen-bonded dimers typical of carboxylic acid groups (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The reactivity of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives involves various chemical reactions, such as condensation with aromatic aldehydes, and showcases their potential in forming densely functionalized molecules. These reactions are essential for expanding the applications of pyrazole derivatives in various fields (Xiao, Lei, & Hu, 2011).

Physical Properties Analysis

Investigations into the physical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives are crucial for their application and handling. For instance, their solubility, crystalline structure, and molecular interactions through hydrogen bonding significantly influence their usability in various chemical processes and applications (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties Analysis

The chemical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives, such as their reactivity towards different reagents, potential for forming bonds, and behavior under various conditions, are areas of active research. These properties are vital for designing synthetic routes and understanding the compound's behavior in biological or catalytic systems (Liu, Liu, Ma, Liu, Xie, & Dai, 2014).

Scientific Research Applications

  • Chemical Synthesis

    • The compound “3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid” is a chemical building block used in various chemical reactions .
    • It is used in the synthesis of other complex molecules in the field of organic chemistry .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The outcomes of these chemical reactions depend on the specific reaction conditions and the other reactants used .
  • Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles

    • This compound can be used in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles .
    • The synthesis involves starting from α, β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .
    • The method has several advantages including environmentally friendly reaction conditions, simple operation, extensive substrates, good yields, and the possibility of reusing the catalyst .
    • The results of the synthesis are characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .
  • High-Energy Compound Synthesis

    • The compound can be used in the synthesis of high-energy compounds .
    • The synthesis involves a mild method to produce a compound with good performance .
    • The structure and thermal stability of the synthesized compound are characterized by FT-IR, NMR spectroscopy, MS, elemental analysis, X-ray single-crystal diffraction, differential scanning calorimetry (DSC), and thermogravimetric-differential thermal analysis (TG-DTG) .
    • The results show that the synthesized compound has high density, good thermal stability, impressive detonation performance, and low sensitivity .
  • Antileishmanial and Antimalarial Evaluation

    • The compound could potentially be used in the development of antileishmanial and antimalarial drugs .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The outcomes of these evaluations depend on the specific experimental conditions and the other compounds used .
  • Fluorescent Probes

    • The compound could potentially be used in the development of fluorescent probes .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The outcomes of these evaluations depend on the specific experimental conditions and the other compounds used .
  • Photoluminescent Materials

    • The compound could potentially be used in the development of photoluminescent materials .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The outcomes of these evaluations depend on the specific experimental conditions and the other compounds used .

Safety And Hazards

While specific safety and hazard information for 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is not available, related compounds may cause skin and eye irritation, and may be harmful if swallowed or absorbed through the skin .

properties

IUPAC Name

3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIVFNLMLRHHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360266
Record name 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid

CAS RN

890593-69-8
Record name 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.